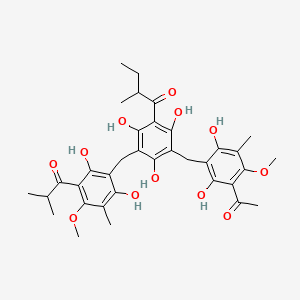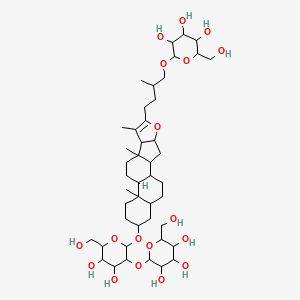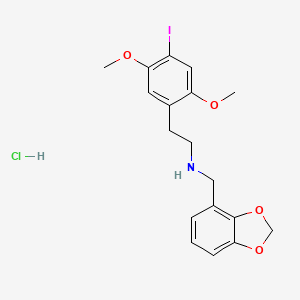
LigupurpurosideD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ligupurpuroside D is a glycoside compound isolated from the leaves of Ligustrum purpurascens, a plant traditionally used in Chinese medicine for over 2,000 years . This compound has garnered attention due to its potential antiviral and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions
Ligupurpuroside D can be isolated using preparative high-performance liquid chromatography (HPLC). The process involves the following steps:
Extraction: The leaves of Ligustrum purpurascens are dried and powdered.
Solvent Extraction: The powdered leaves are subjected to solvent extraction using ethanol or methanol.
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure.
Purification: The concentrated extract is purified using preparative HPLC, employing a reversed-phase column and a gradient of water and acetonitrile as the mobile phase
Industrial Production Methods
Industrial production of Ligupurpuroside D follows similar steps but on a larger scale. The process involves:
Bulk Extraction: Large quantities of Ligustrum purpurascens leaves are processed.
Continuous Solvent Extraction: Industrial-scale solvent extraction units are used.
Large-Scale Filtration and Concentration: The extract is filtered and concentrated using industrial evaporators.
Preparative HPLC: Large-scale preparative HPLC systems are employed for purification
化学反応の分析
Types of Reactions
Ligupurpuroside D undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters
科学的研究の応用
Ligupurpuroside D has several scientific research applications:
Chemistry: Used as a reference compound in chromatographic studies.
Biology: Studied for its effects on cytokine production and immune modulation.
Industry: Potential use in the development of antiviral drugs and anti-inflammatory agents.
作用機序
Ligupurpuroside D exerts its effects through the modulation of cytokine production. It enhances the production of interferon-gamma (IFN-γ) and inhibits the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10). These actions lead to reduced inflammation and enhanced immune response .
類似化合物との比較
Similar Compounds
- Ligupurpuroside A
- Ligupurpuroside B
- Ligupurpuroside C
Uniqueness
Ligupurpuroside D is unique due to its specific modulation of cytokine production, which is more pronounced compared to other similar compounds. Its ability to significantly reduce lung inflammation in virus-infected models sets it apart from other glycosides .
特性
CAS番号 |
1194056-35-3 |
|---|---|
分子式 |
C35H46O18 |
分子量 |
754.735 |
IUPAC名 |
[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H46O18/c1-15-24(40)26(42)28(44)34(49-15)52-31-16(2)50-35(29(45)27(31)43)53-32-25(41)22(14-48-23(39)10-6-18-5-9-20(37)21(38)13-18)51-33(30(32)46)47-12-11-17-3-7-19(36)8-4-17/h3-10,13,15-16,22,24-38,40-46H,11-12,14H2,1-2H3/b10-6+/t15-,16-,22+,24-,25+,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1 |
InChIキー |
ZFHXYODOBLFJFA-OJTSUPNQSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OCCC4=CC=C(C=C4)O)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



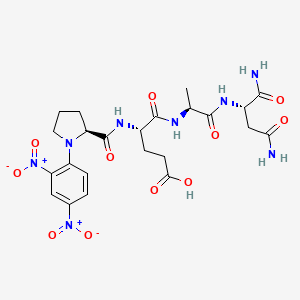
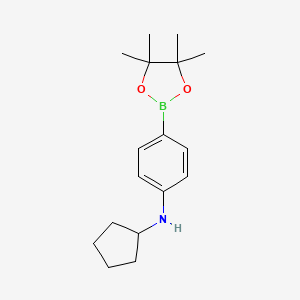
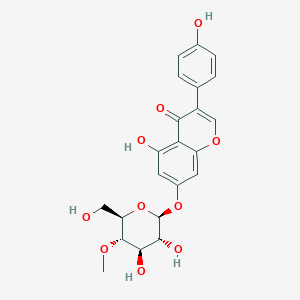
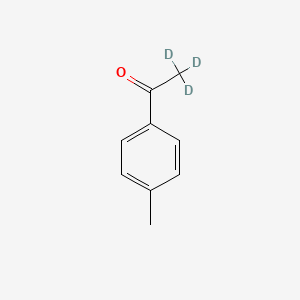
![2H,4H-4,8-Methano[1,3]dioxolo[4,5-c]azepine](/img/structure/B591318.png)
